Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with cyclobutanone in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxazole ring can be reduced under hydrogenation conditions to form corresponding saturated compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of ethyl 5-azido-3-cyclobutyl-1,2-oxazole-4-carboxylate or ethyl 5-thiocyanato-3-cyclobutyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazoline-4-carboxylate.
Oxidation: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The chlorine atom can also play a role in the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a methyl group instead of a cyclobutyl group.
Ethyl 5-bromo-3-cyclobutyl-1,2-oxazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-chloro-3-cyclopropyl-1,2-oxazole-4-carboxylate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-8(6-4-3-5-6)12-15-9(7)11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVSWBTHACAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2CCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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